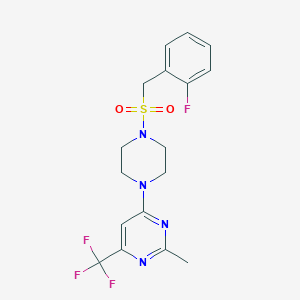

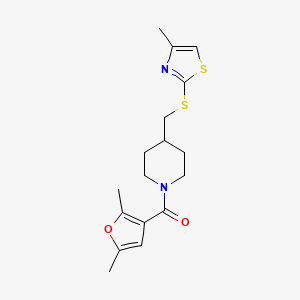

(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

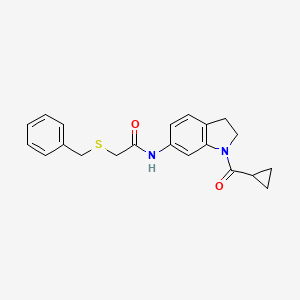

The compound is a complex organic molecule that includes a 2,5-dimethylfuran-3-yl group, a 4-methylthiazol-2-yl group, and a piperidin-1-yl group . These groups are common in organic chemistry and are often found in various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethylfuran-3-yl group would contribute a five-membered ring with oxygen and two methyl groups . The 4-methylthiazol-2-yl group would add another five-membered ring with nitrogen and sulfur atoms . The piperidin-1-yl group would add a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique

Catalytic Organic Synthesis

Background: Biomass is increasingly recognized as a sustainable alternative to fossil fuels due to its renewable nature. Within this context, furan derivatives play a crucial role. Among them, 5-hydroxymethylfurfural (HMF) stands out as a valuable platform compound. Researchers have explored novel approaches to integrate biomass catalytic conversion with organic synthesis techniques.

Research Findings:Conversion of N-acetylglucosamine to HMF: The initial phase involves catalytically transforming N-acetylglucosamine into HMF. Under optimal conditions (160 °C for 120 minutes), an HMF yield of 41.7% was achieved .

Synthesis of (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: In the subsequent step, researchers condensed HMF with 3,3-Dimethyl-2-butanone to create this novel compound. This process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies green chemistry principles .

Significance: The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency.

Biological Activity and Derivatives

Importance of HMF Derivatives: Apart from its role as a precursor for fuels and pharmaceuticals, HMF derivatives exhibit substantial biological activity. Researchers continue to explore their potential in sustainable chemistry and green technology .

Chalcone Synthesis

Chalcones and Their Applications: Chalcones, which contain a conjugated double bond system, find applications in medicinal chemistry, as antioxidants, and as intermediates in the synthesis of other compounds. The compound may serve as a chalcone precursor .

Potential Drug Development

Exploring Pharmacological Properties: Given its unique structure and biological activity, further studies could explore the potential of this compound as a lead molecule for drug development. Its diverse applications warrant investigation.

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S2/c1-11-9-22-17(18-11)23-10-14-4-6-19(7-5-14)16(20)15-8-12(2)21-13(15)3/h8-9,14H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHFISHYUNIYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2576767.png)